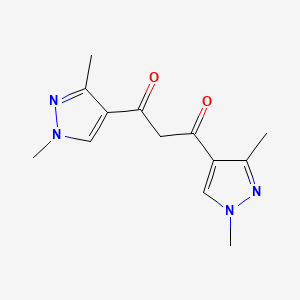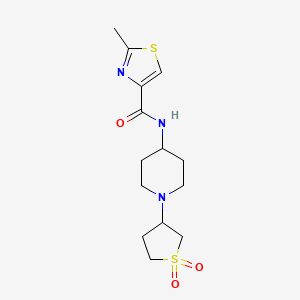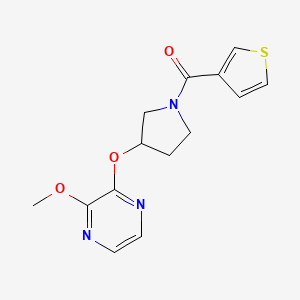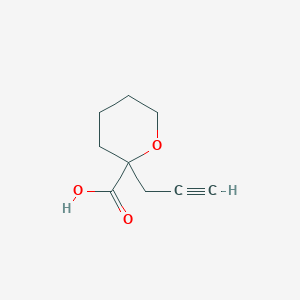
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione
カタログ番号 B2394638
CAS番号:
1006356-08-6
分子量: 260.297
InChIキー: VRWXBRZDNDKQNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione” is a heterocyclic ligand that has been used in the synthesis of various complexes . It contains two 1,3-dimethyl-1H-pyrazol-4-yl groups attached to a propane-1,3-dione backbone .
Synthesis Analysis
The synthesis of complexes involving this ligand typically involves the reaction of a metal salt with the ligand in the presence of a base . For example, the reaction of NdCl3 with this ligand and 1,10-phenanthroline in the presence of a base afforded a complex .Molecular Structure Analysis
The structure of the complexes formed with this ligand has been determined by X-ray diffraction analysis . For instance, the structure of a complex formed with NdCl3, this ligand, and 1,10-phenanthroline was determined, and an unstable solvate was obtained from a solution of the complex in dichloromethane .Chemical Reactions Analysis
The chemical reactions involving this ligand typically result in the formation of complexes . The exact reactions and the resulting complexes can vary depending on the specific conditions and reactants used .Physical And Chemical Properties Analysis
The physical and chemical properties of this ligand and its complexes can vary. For example, a complex formed with this ligand, NdCl3, and 1,10-phenanthroline was found to be an unstable solvate when obtained from a solution in dichloromethane .科学的研究の応用
Synthesis and Photophysical Properties
- Synthesis and Characterization in Lanthanide Complexes : 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione has been used in the synthesis of novel lanthanide complexes, exhibiting unique photophysical properties. These complexes, such as those with Gd, Yb, and Lu, were synthesized and characterized, showing a monomeric nature and notable luminescence, particularly in the ytterbium complex (Taydakov et al., 2020).
Luminescent Properties in Various Complexes
- Luminescence in Eu Complexes : The compound demonstrates bright orange-red luminescence in both solid state and solution when forming a complex with Europium (Eu), indicating its potential for applications in photoluminescent materials (Taydakov et al., 2011).
- Photophysical Studies in Neodymium(III) Complex : The reaction of Neodymium(III) with 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione has been studied, revealing interesting photophysical properties and suggesting potential applications in the field of photo-luminescence (Taidakov et al., 2014).
Coordination Chemistry and Molecular Structure
- Chelating and Bridging Modes : This compound has been used to form complexes with metals like copper, zinc, and cobalt, showcasing its ability to act as a chelating agent and form unique molecular structures (Potapov et al., 2012).
Applications in Luminescent Materials
- Luminescence in Holmium(III) Complex : The compound has been used in the formation of a Holmium(III) complex, demonstrating its capability to sensitize luminescence, which is crucial for applications in luminescent materials and technologies (Komissar et al., 2019).
特性
IUPAC Name |
1,3-bis(1,3-dimethylpyrazol-4-yl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-10(6-16(3)14-8)12(18)5-13(19)11-7-17(4)15-9(11)2/h6-7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWXBRZDNDKQNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)CC(=O)C2=CN(N=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2394556.png)


![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2394560.png)

![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2394566.png)
![2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid](/img/structure/B2394567.png)
![1-(3,4-Dimethoxyphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2394568.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2394572.png)
![2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2394573.png)


